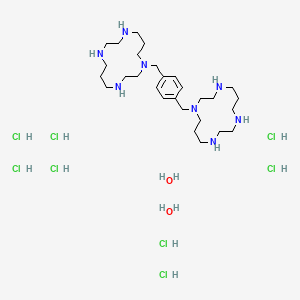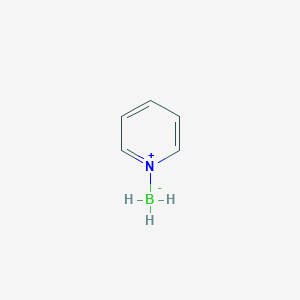
Pyridin-1-ium-1-yltrihydroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a derivative of pyridine, a basic heterocyclic organic compound, and features a trihydroborate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-1-ium-1-yltrihydroborate typically involves the hydroboration of pyridine. One efficient method is the inverse hydroboration of pyridine with a diboron compound and a proton source under basic and catalyst-free conditions. This process involves the addition of a boryl anion to pyridine, forming an N-boryl pyridyl anion complex, which is then protonated to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable hydroboration reactions. These methods leverage the availability of pyridine derivatives and diboron compounds, ensuring efficient and cost-effective production.
化学反应分析
Types of Reactions
Pyridin-1-ium-1-yltrihydroborate undergoes various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to unsaturated organic compounds.
Reduction: The compound can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include diboron compounds, proton sources, and basic conditions. For example, the reaction between pyridine, potassium methoxide, and bis(pinacolato)diboron in the presence of 18-crown-6 and methanol in tetrahydrofuran (THF) is a typical setup .
Major Products Formed
The major products formed from reactions involving this compound include multi-substituted N-H 1,4-dihydropyridine derivatives, which are valuable in various chemical syntheses .
科学研究应用
Pyridin-1-ium-1-yltrihydroborate has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and as a reducing agent.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is utilized in the production of materials with specific chemical properties.
作用机制
The mechanism of action of Pyridin-1-ium-1-yltrihydroborate involves the addition of a boryl anion to pyridine, forming an N-boryl pyridyl anion complex. This complex is then protonated to yield the final product. The compound’s effects are mediated through its ability to participate in hydroboration and reduction reactions, which are crucial in various chemical processes .
相似化合物的比较
Similar Compounds
Pyridinium Salts: These compounds share a similar pyridine core but differ in their substituents and reactivity.
Pyridine Derivatives: Compounds such as N-H 1,4-dihydropyridine derivatives are closely related and share similar chemical properties.
Uniqueness
Pyridin-1-ium-1-yltrihydroborate is unique due to its specific hydroboration mechanism and the formation of N-boryl pyridyl anion complexes. This distinct reactivity sets it apart from other pyridine derivatives and pyridinium salts, making it valuable in specialized chemical syntheses .
属性
IUPAC Name |
pyridin-1-ium-1-ylboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN/c6-7-4-2-1-3-5-7/h1-5H,6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGWNCNRGQANGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][N+]1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110-51-0 |
Source


|
| Record name | Pyridine-borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
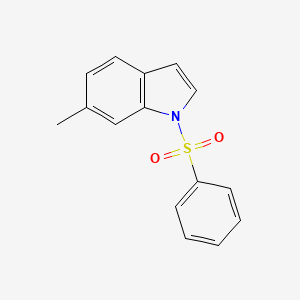
![tert-butyl N-[4-(benzylcarbamoyl)thian-4-yl]carbamate](/img/structure/B7944244.png)
![2-(5-methoxy-1H-indol-3-yl)-2-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7944246.png)
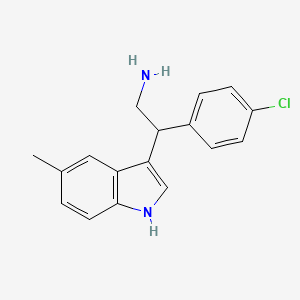
![tert-butyl 2-(4-methoxyphenyl)-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate](/img/structure/B7944249.png)
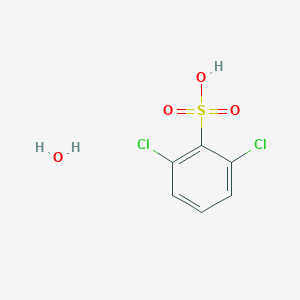
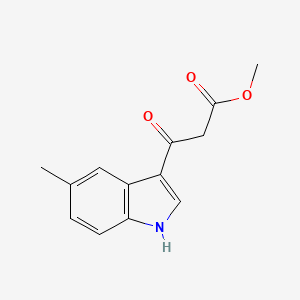
![Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B7944271.png)
![METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE](/img/structure/B7944284.png)
![1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B7944291.png)
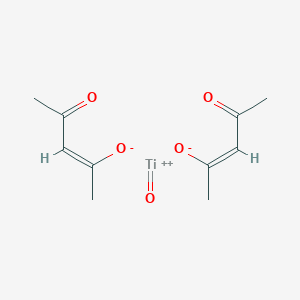
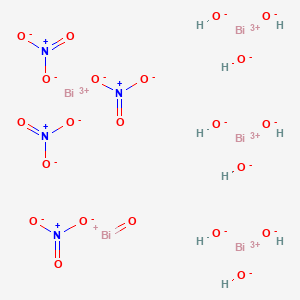
![2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7944326.png)
